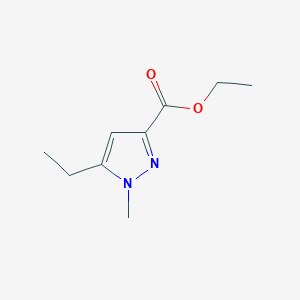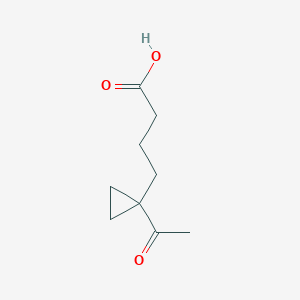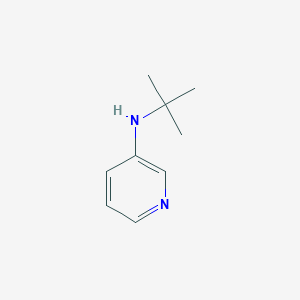
1-アセチル-4-アミノピペリジン
概要
説明
1-Acetyl-4-aminopiperidine is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
科学的研究の応用
1-Acetyl-4-aminopiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
Target of Action
1-Acetyl-4-aminopiperidine, also known as 1-acetylpiperidin-4-amine, is a chemical compound with the molecular formula C7H14N2O .
Biochemical Pathways
It’s worth noting that compounds containing a 4-aminopiperidine moiety are metabolized predominantly by cytochrome p450s, with cyp3a4 as a major isoform catalyzing their n-dealkylation reaction .
生化学分析
Biochemical Properties
It is known that 4-aminopiperidine derivatives, which include 1-Acetyl-4-aminopiperidine, are metabolized by cytochrome P450s . These enzymes play a crucial role in the metabolism of many drugs and other xenobiotics .
Molecular Mechanism
It is known that 4-aminopiperidine derivatives are metabolized by cytochrome P450s
Metabolic Pathways
1-Acetyl-4-aminopiperidine is likely to be involved in metabolic pathways catalyzed by cytochrome P450s
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-aminopiperidine can be synthesized through several methods. One common approach involves the acetylation of 4-aminopiperidine. The process typically includes the following steps:
Starting Material: 4-aminopiperidine-4-carboxylic acid tert-butyl ester.
Reagents: Huenigs base, acetyl chloride, dichloromethane, trifluoroacetic acid, and sodium carbonate.
Procedure: The starting material is reacted with Huenigs base and acetyl chloride in dichloromethane under ice-cooling conditions. The mixture is stirred overnight at ambient temperature. The solvent is then evaporated, and the crude product is partitioned between ethyl acetate and aqueous hydrochloric acid.
Industrial Production Methods: Industrial production methods for 1-Acetyl-4-aminopiperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
化学反応の分析
1-Acetyl-4-aminopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
類似化合物との比較
1-Acetyl-4-aminopiperidine can be compared with other similar compounds, such as:
4-Aminopiperidine: This compound lacks the acetyl group and has different chemical properties and reactivity.
1-Acetylpiperidine: This compound lacks the amino group and has different biological activities.
N-Acetylpiperidine: Similar to 1-Acetyl-4-aminopiperidine but with variations in the position of functional groups.
Uniqueness: 1-Acetyl-4-aminopiperidine is unique due to the presence of both acetyl and amino groups, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBHVGPMMXWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407105 | |
| Record name | 1-acetylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-94-8 | |
| Record name | 1-acetylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminopiperidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)


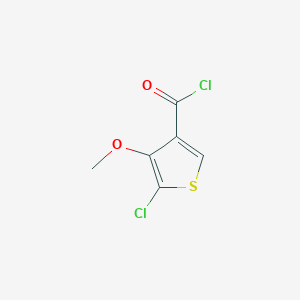

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)


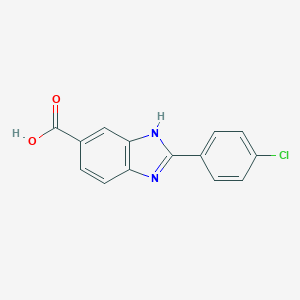
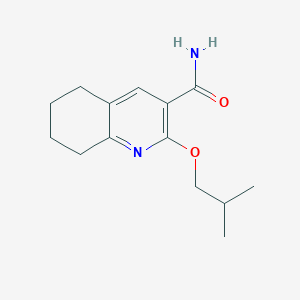
![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
